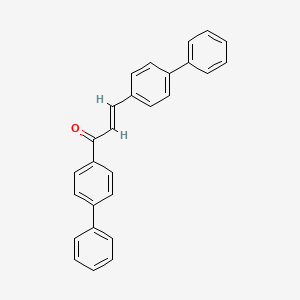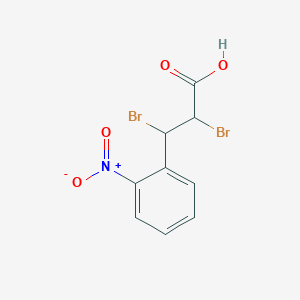
2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound with the molecular formula C23H17N3O3. This compound is known for its unique structure, which includes a naphthyl group, a hydrazino group, and a phenylacetamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
The process involves multiple steps, including purification and characterization to ensure the desired product’s purity and identity .
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinonoid derivatives, while reduction can yield hydrazine derivatives .
Scientific Research Applications
2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, its hydrazone linkage allows it to participate in redox reactions, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-hydroxy-1-naphthyl)methylene]hydrazino}-N-(2-naphthyl)-2-oxoacetamide
- N-ethyl-2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide
- 2-{[{(2E)-2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}(oxo)acetyl]amino}-N-(4-methylphenyl)benzamide
Uniqueness
What sets 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to form stable coordination complexes and participate in redox reactions makes it particularly valuable in research and potential therapeutic applications .
Properties
CAS No. |
881456-00-4 |
|---|---|
Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C19H15N3O3/c23-17-11-10-13-6-4-5-9-15(13)16(17)12-20-22-19(25)18(24)21-14-7-2-1-3-8-14/h1-12,23H,(H,21,24)(H,22,25)/b20-12+ |
InChI Key |
HVODOYJSCBFRTH-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




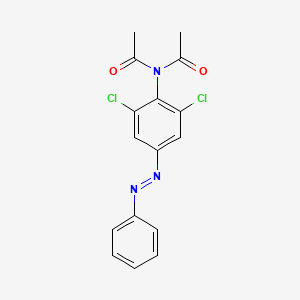
![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
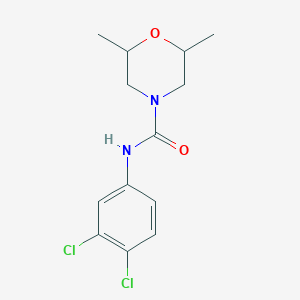
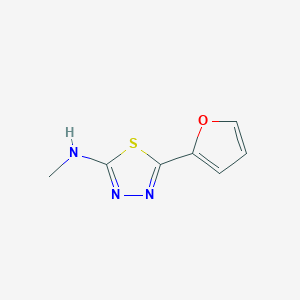

![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
